N-Hydroxy Sertraline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

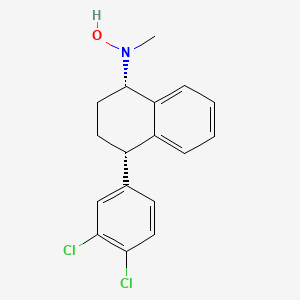

N-Hydroxy Sertraline is a derivative of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder . This compound is a biochemical compound with the molecular formula C17H17Cl2NO and a molecular weight of 322.23 . It is primarily used in proteomics research .

Mechanism of Action

Target of Action

N-Hydroxy Sertraline is a metabolite of Sertraline, which is a selective serotonin reuptake inhibitor (SSRI). The primary target of Sertraline is the serotonin transporter protein (SERT) in the presynaptic neuronal membrane . This protein is responsible for the reuptake of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

this compound, like Sertraline, likely interacts with its target by inhibiting the reuptake of serotonin. This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This increased activity can lead to improvements in symptoms of depression and other psychiatric conditions .

Biochemical Pathways

The action of this compound affects the serotonin system, impacting various biochemical pathways. The increased serotonin activity can influence downstream effects such as mood regulation, sleep, appetite, and cognition

Pharmacokinetics

Sertraline is slowly absorbed and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . Other metabolic pathways result in the formation of this compound . These metabolites are largely excreted renally as conjugates . The elimination half-life of Sertraline ranges from 22-36 hours .

Result of Action

The result of this compound’s action is likely similar to that of Sertraline. It improves or relieves the symptoms of depression, OCD, post-traumatic stress disorder, obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder via the inhibition of serotonin reuptake . Clinical studies have shown that it improves cognition in depressed patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Taking Sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Sertraline typically involves the hydroxylation of Sertraline. One common method is the oxidation of Sertraline using hydroxylamine or hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Sertraline undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form N-oxide derivatives.

Reduction: It can be reduced back to Sertraline under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of Sertraline.

Reduction: Sertraline.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Hydroxy Sertraline has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Comparison with Similar Compounds

Similar Compounds

Sertraline: The parent compound, primarily used as an antidepressant.

N-Desmethyl Sertraline: A metabolite of Sertraline with similar but less potent effects.

Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

Citalopram: An SSRI with comparable therapeutic effects.

Uniqueness

N-Hydroxy Sertraline is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, Sertraline

Biological Activity

N-Hydroxy Sertraline (NHS) is a metabolite of the widely used antidepressant sertraline, a selective serotonin reuptake inhibitor (SSRI). Understanding the biological activity of NHS is crucial for elucidating its role in the pharmacological effects of sertraline and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and relevant case studies.

1. Pharmacodynamics of this compound

This compound is primarily formed through the metabolic processes of sertraline. The compound exhibits several important pharmacodynamic properties:

- Serotonin Transporter Inhibition : Like sertraline, NHS may influence serotonin levels by inhibiting the serotonin transporter (SLC6A4). This action enhances serotonergic neurotransmission, which is central to the therapeutic effects of SSRIs in treating depression and anxiety disorders .

- Receptor Binding : NHS has been shown to have weak affinity for various receptors, including adrenergic and dopaminergic receptors. However, it does not significantly bind to GABA or benzodiazepine receptors, which suggests a specific mechanism of action focused on serotonin pathways .

2. Metabolic Pathways

The metabolism of sertraline involves several steps, leading to the formation of NHS and other metabolites:

- Primary Metabolism : Sertraline undergoes N-demethylation to form N-desmethylsertraline (DMS), which is less potent than sertraline itself. NHS is produced through N-hydroxylation, alongside other metabolic processes such as oxidative deamination and glucuronidation .

- Elimination : Approximately 45% to 82% of radiolabeled metabolites, including NHS, are excreted in urine and bile in animal models. Biliary excretion is a significant route for these metabolites .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Serotonin Reuptake Inhibition | Enhances serotonin availability in synaptic clefts. |

| Metabolic Stability | Exhibits stability in metabolic pathways with a significant half-life. |

| Receptor Affinity | Low affinity for non-serotonergic receptors; specific action on serotonin pathways. |

Case Studies

- Antidepressant Efficacy : A study evaluating the effectiveness of sertraline showed that patients with higher levels of NHS exhibited improved responses to treatment compared to those with lower levels . This suggests that NHS may play a role in enhancing the therapeutic effects of sertraline.

- Pharmacogenomic Variability : Variability in the metabolism of sertraline due to genetic factors affecting CYP enzymes can influence NHS levels and consequently impact clinical outcomes . For instance, patients with certain CYP2C19 polymorphisms may experience altered efficacy due to differences in NHS concentrations.

- Potential Off-Label Uses : Preliminary research indicates that NHS may have additional biological activities beyond its role as a metabolite, including potential anti-inflammatory effects that warrant further investigation .

4. Conclusion

This compound represents an important metabolite in understanding the pharmacological profile of sertraline. Its role as a serotonin transporter inhibitor and its metabolic pathways highlight its potential contributions to the efficacy and safety profile of sertraline therapy. Further research is needed to fully elucidate its biological activities and explore potential therapeutic applications beyond depression and anxiety disorders.

Properties

IUPAC Name |

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3/t12-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWRFMYMDBDCLH-SJCJKPOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of N-Hydroxy Sertraline in the metabolism of Sertraline?

A1: According to the research, this compound is a phase I metabolite of Sertraline. It is formed through the N-hydroxylation of Sertraline. [] This metabolite, along with its glucuronide conjugate, is primarily excreted in the bile of both rats and dogs. [] This suggests that this compound and its conjugates are intermediates in the elimination pathway of Sertraline, ultimately contributing to its clearance from the body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.